molecular formula C6H5Cl5Si B12352514 Benzene,dichloro(trichlorosilyl)-

Benzene,dichloro(trichlorosilyl)-

Cat. No.: B12352514
M. Wt: 282.4 g/mol
InChI Key: KFDNAYWHZRRLKG-UHFFFAOYSA-N
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Description

Benzene, dichloro(trichlorosilyl)- is an organosilicon compound characterized by the presence of both benzene and trichlorosilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, dichloro(trichlorosilyl)- typically involves the chlorination of benzene derivatives. One common method is the chlorination of chlorobenzene using a heterogeneous catalyst such as NaY zeolite . The reaction is carried out in two steps: initially, chlorine is added in an equimolar amount relative to chlorobenzene, followed by a small excess of chlorine in the second step. This method ensures high selectivity and conversion rates.

Industrial Production Methods

Industrial production of Benzene, dichloro(trichlorosilyl)- often employs similar chlorination techniques, utilizing catalysts to enhance reaction efficiency and selectivity. The use of zeolites and other mineral compounds as catalysts allows for high conversion rates and the possibility of catalyst regeneration and reuse .

Chemical Reactions Analysis

Types of Reactions

Benzene, dichloro(trichlorosilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas in the presence of a catalyst.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid.

Major Products Formed

    Phenols: Formed through nucleophilic substitution reactions.

    Halogenated Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzene, dichloro(trichlorosilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, dichloro(trichlorosilyl)- involves its reactivity with nucleophiles and electrophiles. The trichlorosilyl group enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, dichloro(trichlorosilyl)- is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C6H5Cl5Si

Molecular Weight

282.4 g/mol

IUPAC Name

dichloro-(dichloro-λ3-chloranyl)-phenylsilane

InChI

InChI=1S/C6H5Cl5Si/c7-11(8)12(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

KFDNAYWHZRRLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl(Cl)Cl

Origin of Product

United States

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